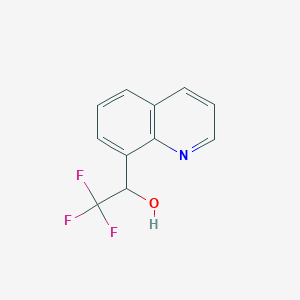![molecular formula C13H12F3NO B13712338 5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a spirocyclic structure
Vorbereitungsmethoden
The synthesis of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the indene core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the trifluoromethyl groups: This step may involve trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through intramolecular cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Analyse Chemischer Reaktionen
5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one include other trifluoromethylated spirocyclic compounds and indene derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5,6,7-Trifluorospiro[indene-2,4’-piperidin]-1(3H)-one lies in its specific trifluoromethylation pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Some similar compounds include:
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their antitumor activity and potential as epidermal growth factor receptor inhibitors.
Other trifluoromethylated spirocyclic compounds:
Eigenschaften
Molekularformel |
C13H12F3NO |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
5,6,7-trifluorospiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H12F3NO/c14-8-5-7-6-13(1-3-17-4-2-13)12(18)9(7)11(16)10(8)15/h5,17H,1-4,6H2 |
InChI-Schlüssel |
NDRRDSBLYLSGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC3=CC(=C(C(=C3C2=O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)



![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)





![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
